![molecular formula C14H17N3O2 B2892750 ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate CAS No. 112960-04-0](/img/structure/B2892750.png)
ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate, also known as EAPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EAPC is a pyrazole derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that it may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate may also act as an inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. Studies have suggested that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate may also have analgesic effects by inhibiting the production of substance P, a neuropeptide that is involved in pain perception.
Advantages and Limitations for Lab Experiments
Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and it has shown low toxicity in animal studies. However, ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate has some limitations, including its low solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for research on ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate. One potential direction is to further investigate its use as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Another direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate and to optimize its pharmacological properties.
Synthesis Methods
Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with ethyl chloroformate to yield ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate.
Scientific Research Applications
Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, including its use as an anti-inflammatory agent, an antitumor agent, and an analgesic. ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
ethyl 5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)12-8-16-17(13(12)15)11-6-9(2)5-10(3)7-11/h5-8H,4,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMYYVYOHPFACQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331585 | |
Record name | ethyl 5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830141 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
112960-04-0 | |
Record name | ethyl 5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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